

Application Notes and Protocols for Custodiol® in Research-Based Machine Perfusion Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Custodiol
Cat. No.:	B12649038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Custodiol®**-based solutions in machine perfusion systems for research applications. This document is intended to guide researchers in preserving organ viability and function ex vivo, creating stable platforms for drug testing, and studying cellular and molecular pathways in an isolated organ environment.

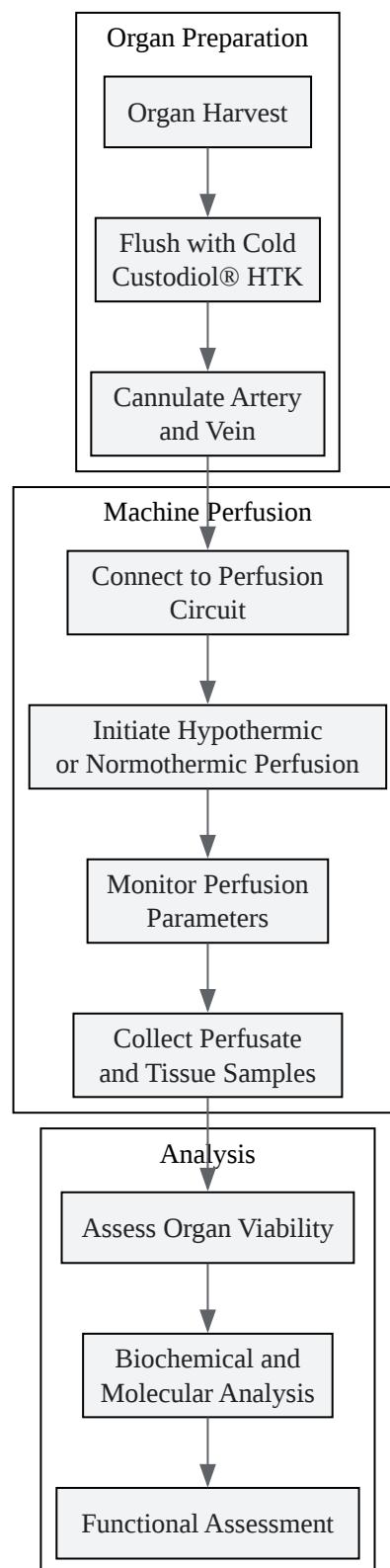
Introduction to Custodiol® in Machine Perfusion

Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) is an intracellular, crystalloid solution initially designed for static cold storage of organs for transplantation.^[1] Its unique composition, characterized by a high histidine buffer concentration, low sodium, and low potassium, aims to minimize cellular edema, buffer acidosis, and reduce ischemic injury.^[2] More recent formulations, such as **Custodiol®-N** and **Custodiol®-MP**, have been developed to further enhance organ protection, with **Custodiol®-MP** being specifically designed for machine perfusion settings.^[3] These solutions offer the potential to extend the viability of organs ex vivo, providing a critical window for research and therapeutic interventions.

The primary mechanisms of action of **Custodiol®** solutions in organ preservation include:

- Buffering of Acidosis: The high concentration of histidine acts as a powerful buffer against the acidosis that develops during anaerobic metabolism.^[1]

- Membrane Stabilization: Tryptophan is included to help stabilize cell membranes.[1]
- Energy Production: Alpha-ketoglutarate serves as a substrate in the Krebs cycle, potentially aiding in ATP production upon reperfusion.[1]
- Reduction of Cellular Edema: The low sodium and high mannitol content help to counteract cellular swelling.[2]
- Prevention of Oxidative Stress: Newer formulations like **Custodiol®-N** and **Custodiol®-MP** contain iron chelators to mitigate the formation of reactive oxygen species (ROS), a key driver of reperfusion injury.[3]


Experimental Protocols

The following protocols are synthesized from various research studies and provide a general framework. Researchers should optimize these protocols based on the specific organ, perfusion system, and experimental goals.

General Machine Perfusion Setup

A typical machine perfusion circuit for research applications consists of a pump, an oxygenator, a heat exchanger, a reservoir, and cannulae for arterial and venous connections to the organ. Pressure and flow sensors are integrated to monitor perfusion parameters.

Workflow for a Typical Ex Vivo Organ Perfusion Experiment

[Click to download full resolution via product page](#)

Caption: General workflow for an ex vivo organ perfusion experiment.

Protocol for Hypothermic Machine Perfusion (HMP) of Porcine Kidneys with Custodiol®-MP

This protocol is adapted from studies investigating the reconditioning of ischemically damaged kidneys.[\[4\]](#)

1. Organ Preparation:

- Harvest porcine kidneys under sterile conditions.
- Induce a period of warm ischemia if required by the experimental design.
- Flush the kidneys with cold (4°C) **Custodiol®** HTK solution until the effluent is clear.
- Store the kidneys in **Custodiol®** HTK at 4°C for a specified duration (e.g., 20 hours) to simulate preservation for transplantation.[\[4\]](#)

2. Perfusion Circuit and Solution:

- Prime the machine perfusion circuit with **Custodiol®-MP** solution.
- The composition of **Custodiol®-MP** can be supplemented with colloids like albumin as needed.[\[4\]](#)

3. Perfusion Parameters:

- Temperature: Controlled rewarming from the cold storage temperature up to 20°C over 90 minutes.[\[4\]](#)
- Oxygenation: Provide oxygen to the perfusate.
- Pressure and Flow: Maintain appropriate physiological perfusion pressures and flow rates for the kidney.

4. Viability Assessment:

- Monitor creatinine clearance from the perfusate.
- Measure levels of tissue necrosis markers, such as tubular necrosis marker (TNC), in the perfusate.[\[4\]](#)

Protocol for Normothermic Ex Vivo Lung Perfusion (EVLP) of Porcine Lungs with Modified Custodiol®-MP

This protocol is based on studies comparing **Custodiol®-MP** with other standard EVLP solutions.[3][5]

1. Organ Preparation:

- Harvest porcine lungs following donation after circulatory determination of death (DCDD) protocols.
- Store the lungs in a low-potassium dextran solution at 4°C for a defined period (e.g., 4 hours).[3][5]

2. Perfusion Circuit and Solution:

- Prime the EVLP circuit with **Custodiol®-MP** solution supplemented with 55 g/l albumin.[3][5]

3. Perfusion Parameters:

- Temperature: Maintain normothermic conditions (approximately 37°C).
- Ventilation: Ventilate the lungs with a protective strategy.
- Perfusion: Perfuse for a duration of 4 hours.[3][5]

4. Viability Assessment:

- Gas Exchange: Measure oxygenation capacity (ΔpO_2).
- Biochemical Markers: Monitor lactate dehydrogenase (LDH) and alkaline phosphatase (AP) activities, as well as lactate levels in the perfusate.[3][5]

Data Presentation

The following tables summarize quantitative data from comparative studies using **Custodiol®**-based solutions in machine perfusion.

Table 1: Comparison of Modified **Custodiol®-N** and STEEN Solution™ in Porcine EVLP[6]

Parameter	Modified Custodiol®-N + Dextran 40 (CD)	STEEN Solution™ (SS)
Mean ΔpO_2 (mmHg)	402.79 ± 30.33	236.28 ± 47.26
Mean Lactate (mmol/l)	2.14 ± 0.77	4.88 ± 1.56

Table 2: Comparison of **Custodiol®-MP** and Belzer MPS in Porcine Kidney HMP[4]

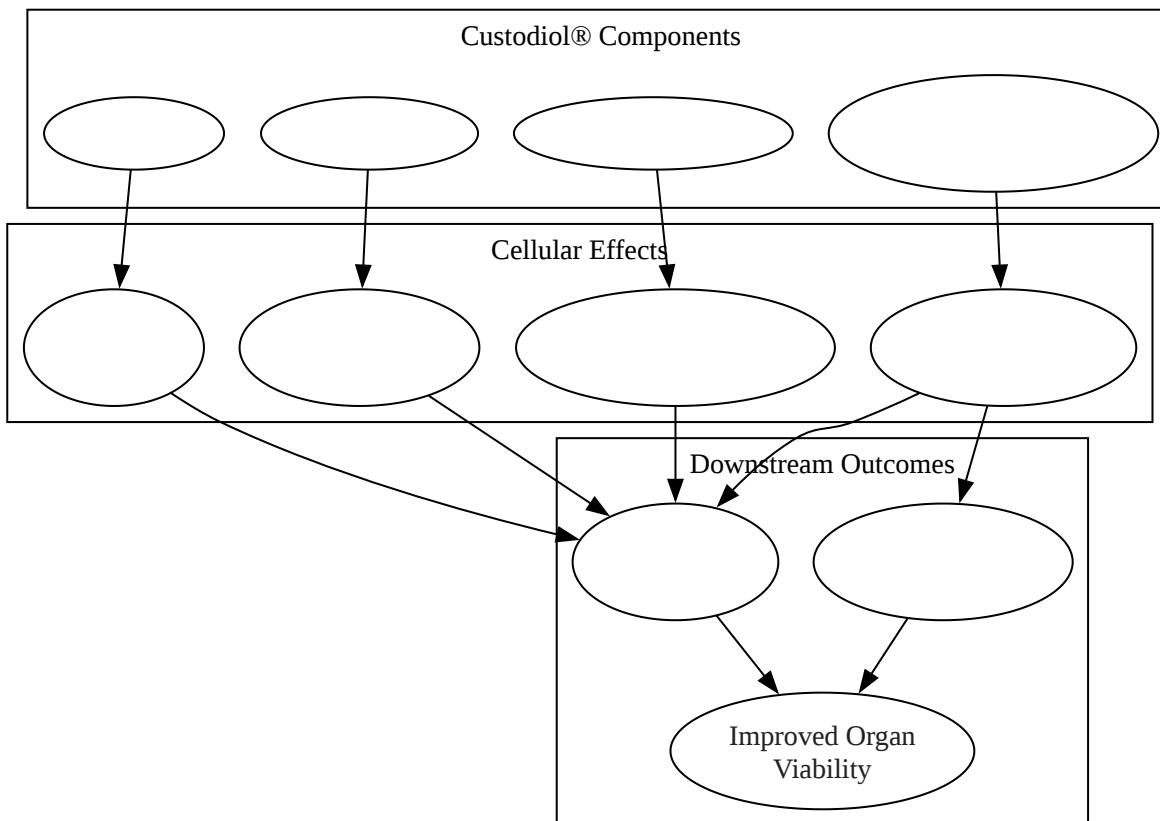

Parameter	Custodiol®-MP	Belzer MPS
Creatinine Clearance (mL/min)	7.4 ± 8.6	2.8 ± 2.5
TNC in Perfusate (ng/mL)	0.22 ± 0.25	0.09 ± 0.08

Table 3: Comparison of **Custodiol®-MP** and STEEN Solution™ in Porcine EVLP[3][5]

Parameter	Custodiol®-MP + Albumin (C-MP)	STEEEN Solution™ (SS)
Mean Oxygenation Capacity (mmHg)	284 ± 151	274 ± 178
Lactate Dehydrogenase (LDH) Activity	Significantly Lower in C-MP	Higher than C-MP
Lactate Concentration	Significantly Lower in C-MP	Higher than C-MP

Signaling Pathways

Custodiol® solutions are thought to modulate several key signaling pathways involved in ischemia-reperfusion injury, including those related to apoptosis, inflammation, and oxidative stress.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Custodiol for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viability assessment of the liver during ex-situ machine perfusion prior to transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Custodiol-MP for ex vivo lung perfusion – A comparison in a porcine model of donation after circulatory determination of death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the new preservation solution Custodiol-MP for ex vivo reconditioning of kidney grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of modified Custodiol-N as perfusion solution in ex vivo lung perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Custodiol® in Research-Based Machine Perfusion Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12649038#use-of-custodiol-in-machine-perfusion-systems-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com